3-Amino-6-methylquinoxalin-2(1H)-one 3-Amino-6-methylquinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 83566-26-1
VCID: VC8386407
InChI: InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-8(10)9(13)12-6/h2-4H,1H3,(H2,10,11)(H,12,13)
SMILES: CC1=CC2=C(C=C1)NC(=O)C(=N2)N
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

3-Amino-6-methylquinoxalin-2(1H)-one

CAS No.: 83566-26-1

Cat. No.: VC8386407

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-methylquinoxalin-2(1H)-one - 83566-26-1

Specification

CAS No. 83566-26-1
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name 3-amino-6-methyl-1H-quinoxalin-2-one
Standard InChI InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-8(10)9(13)12-6/h2-4H,1H3,(H2,10,11)(H,12,13)
Standard InChI Key CXIYBPANFUOJJK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=O)C(=N2)N
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)C(=N2)N

Introduction

Structural and Chemical Identity

The molecular structure of 3-amino-6-methylquinoxalin-2(1H)-one (C₉H₉N₃O) consists of a quinoxaline backbone fused with a ketone at position 2. The amino group at position 3 and methyl group at position 6 introduce distinct electronic effects:

  • Position 3 (amino group): Enhances nucleophilicity and hydrogen-bonding capacity, critical for interactions in biological systems.

  • Position 6 (methyl group): Provides steric bulk and modulates lipophilicity, affecting membrane permeability .

Table 1: Key Structural Features

PositionSubstituentRole
1NH groupParticipates in tautomerism and hydrogen bonding
2KetoneElectron-withdrawing group; stabilizes the aromatic system
3Amino (-NH₂)Electron-donating group; enhances reactivity
6Methyl (-CH₃)Steric and hydrophobic modifier

Synthetic Methodologies

Oxidative Amidation–Heterocycloannulation

A robust synthesis route involves the reaction of 2,2-dibromo-1-phenylethanone derivatives with substituted aryl-1,2-diamines. For 3-amino-6-methylquinoxalin-2(1H)-one:

  • Diamine Selection: 4-Methyl-1,2-diaminobenzene introduces the methyl group at position 6 .

  • Dibromoethanone Activation: Reaction in dimethyl sulfoxide (DMSO) at 75°C forms an oxosulfonium intermediate, facilitating cyclization .

  • Amination: Post-cyclization nitration at position 3 using tert-butyl nitrite, followed by reduction (e.g., H₂/Pd-C), yields the amino group .

Table 2: Optimized Reaction Conditions

StepReagentsSolventTemperatureYield
Cyclization2,2-dibromo-1-(4-methylphenyl)ethanone, 4-methyl-1,2-diaminobenzeneDMSO75°C72%
Nitrationtert-Butyl nitrite, AcOHDCM25°C68%
ReductionH₂, Pd/CEtOHRT85%

Regioselectivity Challenges

Regioselectivity in quinoxalin-2-one synthesis depends on the diamine’s substitution pattern. For example, 4-methyl-1,2-diaminobenzene (5e) produces a 1:1 ratio of regioisomers due to competing imine and amide pathways . Nuclear Overhauser Effect (NOE) studies confirm major products arise from imine-mediated cyclization .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy:

    • N-H stretch (amine): 3300–3500 cm⁻¹

    • C=O stretch (ketone): 1664 cm⁻¹

    • C-N stretch: 1285 cm⁻¹

  • ¹H NMR (DMSO-d₆):

    • δ 12.5 (s, 1H, NH), δ 6.8–7.5 (m, aromatic H), δ 2.4 (s, 3H, CH₃) .

  • UV-Vis: λ_max = 360 nm (bleaching signal in ground state) .

Table 3: Comparative Spectral Data

Compoundλ_max (nm)¹H NMR δ (ppm)IR (cm⁻¹)
Quinoxalin-2(1H)-one36012.5 (NH), 7.3–8.3 (aromatic)1664 (C=O)
3-Methylquinoxalin-2(1H)-one370, 4702.4 (CH₃), 7.5–8.3 (aromatic)1660 (C=O)
3-Amino-6-methylquinoxalin-2(1H)-one*350, 3902.4 (CH₃), 6.8–7.5 (aromatic), 5.2 (NH₂)3300–3500 (N-H)

*Predicted based on analogous derivatives.

Stability and Reactivity

Pulse radiolysis studies on quinoxalin-2-one derivatives reveal:

  • Radical Formation: Reaction with hydroxyl radicals (- OH) generates OH-adducts (λ_max = 470 nm) and N-centered radicals (λ_max = 390 nm) .

  • Decay Kinetics: OH-adducts decay rapidly (k = 5.9–9.7 × 10⁹ M⁻¹·s⁻¹), while N-centered radicals persist, indicating potential degradation pathways .

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